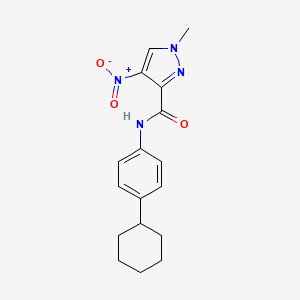
N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, often involves multi-step processes that can include reactions such as cyclization, substitution, and condensation. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a closely related pyrazole-carboxamide derivative, showcasing the potential complexity and variability in synthetic routes for such compounds (McLaughlin et al., 2016). These processes are crucial for the correct identification and characterization of the compound, emphasizing the importance of analytical techniques in synthesis analysis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which significantly influences the compound's chemical behavior and properties. Structural analysis often involves spectroscopic methods and X-ray crystallography to determine the orientation and conformation of the molecules. Kumara et al. (2018) conducted a detailed study on a novel pyrazole derivative, which included NMR, mass spectra, and X-ray diffraction studies, providing insights into the molecular geometry and the impact of different substituents on the compound's structure (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups, particularly the pyrazole ring and the nitro group. These functionalities can undergo various chemical reactions, including nucleophilic substitution, reduction, and addition reactions. The study by Morabia and Naliapara (2014) on the synthesis of pyrazolo[1,5-a]pyrimidines illustrates the type of chemical transformations that can be achieved with pyrazole derivatives, highlighting their versatility in chemical synthesis (Morabia & Naliapara, 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The work by Jasinski et al. (2012) on pyrazoline derivatives provides an example of how these physical properties can be characterized, offering valuable information for the development and application of such compounds (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under various conditions, and interaction with other molecules, are critical for its application in different fields. Studies like those conducted by Gholivand et al. (2009), which focused on the synthesis and characterization of related compounds, help in understanding the influence of structural features on the chemical behavior of pyrazole derivatives (Gholivand et al., 2009).
属性
IUPAC Name |
N-(4-cyclohexylphenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-11-15(21(23)24)16(19-20)17(22)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDYPPPUOAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)
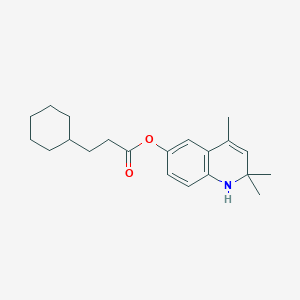
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)
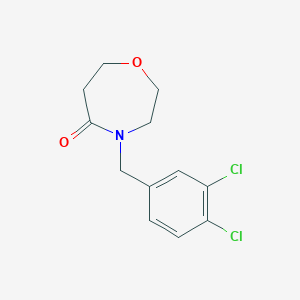
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
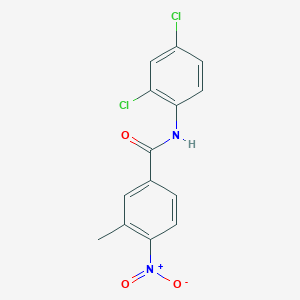
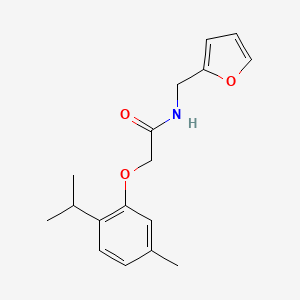

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
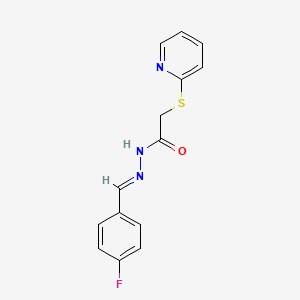
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)